molecular formula C12H14BrNO4S B7557119 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

Cat. No. B7557119
M. Wt: 348.21 g/mol
InChI Key: ZAPOEVGHARHUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as Boc-3-aminobenzyl alcohol, is a chemical compound that has been studied extensively for its potential use in scientific research. The compound is a derivative of benzyl alcohol and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. It may also have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol in lab experiments is its ability to selectively target specific signaling pathways. This makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, there are also limitations to its use, including its potential toxicity and limited solubility in water.

Future Directions

There are many potential future directions for research on 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is in the development of new drugs that are based on the structure of 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol. Finally, there is also potential for further research into the biochemical and physiological effects of the compound, particularly in the areas of inflammation and neurodegenerative diseases.
Conclusion
In conclusion, 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol is a promising compound that has many potential applications in scientific research. Its ability to selectively target specific signaling pathways makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. While there are limitations to its use, the future looks bright for further research into the potential of 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol.

Synthesis Methods

2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol can be synthesized through a multi-step process. One common method involves the reaction of 3-aminobenzyl alcohol with tert-butyloxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The resulting compound is then treated with 4-bromobenzenesulfonyl chloride to yield 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol.

Scientific Research Applications

2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that 2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acidenzyl alcohol can inhibit the growth of cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-10-3-5-11(6-4-10)19(17,18)14(8-12(15)16)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPOEVGHARHUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid

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